molecular formula C5H10N4 B1270310 5-Propyl-4H-1,2,4-triazol-3-amine CAS No. 60016-62-8

5-Propyl-4H-1,2,4-triazol-3-amine

Cat. No. B1270310
CAS RN: 60016-62-8
M. Wt: 126.16 g/mol
InChI Key: GCPOFDRZTYMDKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Propyl-4H-1,2,4-triazol-3-amine derivatives involves interactions between triazines and heterocyclic amines. For instance, a solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been studied, revealing the product structure through NMR and ESI-MS data. This reaction pathway emphasizes the utility of 1,2,4-triazoles as intermediates in synthesizing complex molecules (Shtaitz et al., 2023).

Molecular Structure Analysis

The molecular structure of 5-Propyl-4H-1,2,4-triazol-3-amine derivatives can vary based on the substituents attached to the triazole ring. X-ray crystallography has been employed to determine the structure of these compounds, revealing the importance of hydrogen bonding and π-electron delocalization in stabilizing the molecular conformation (Dolzhenko et al., 2008).

Chemical Reactions and Properties

5-Propyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including with strong bases and acids, leading to different degradation products or the formation of new compounds. The reaction pathways and mechanisms depend significantly on the nature of the substituents present on the triazole ring (Pocar et al., 1972).

Scientific Research Applications

Microwave-Assisted Synthesis

5-Propyl-4H-1,2,4-triazol-3-amine is a key component in the microwave-assisted synthesis of diverse compounds. It plays a crucial role in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a compound with significant utility in medicinal and agricultural chemistry. This process involves a nucleophilic opening of the succinimide ring followed by recyclization to form the 1,2,4-triazole ring, an essential step in creating structurally diverse compounds (Tan, Lim, & Dolzhenko, 2017).

Antimicrobial Activities

Compounds derived from 5-Propyl-4H-1,2,4-triazol-3-amine exhibit antimicrobial activities. The synthesis of various derivatives of 1,2,4-triazole and their testing against a range of microorganisms revealed that some possess good or moderate antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Structural and Chemical Analysis

Studies have focused on understanding the structural properties of compounds containing 5-Propyl-4H-1,2,4-triazol-3-amine. These studies provide insights into the crystallization, molecular conformations, and hydrogen bonding patterns of these compounds, which are vital for their potential applications in various fields, including materials science and drug development (Dolzhenko et al., 2008).

Coordination Geometries in Complexes

The coordination geometries of bis(4-amino-3-alkyl-1,2,4-triazole-5-thione) complexes of first-row transition metals have been explored. This research is critical in the field of inorganic chemistry, especially for understanding the bonding and structural properties of metal complexes, which have applications in catalysis and material science (McCarrick, Eltzroth, & Squattrito, 2000).

Synthesis of Chiral Primary Amines

The compound is used in the synthesis of chiral primary amines, showcasing its role in stereoselective synthesis. This application is particularly important in the pharmaceutical industry, where the creation of enantiomerically pure compounds is crucial (Serradeil-Albalat et al., 2008).

Antitumor Activity

Some derivatives of 5-Propyl-4H-1,2,4-triazol-3-amine have shown promising antitumor activity, indicating its potential use in the development of new anticancer drugs. This application underscores the importance of 5-Propyl-4H-1,2,4-triazol-3-amine in medicinal chemistry and oncology research (叶姣 et al., 2015).

Schiff Base Derivatives

Research on Schiff base derivatives of 5-Propyl-4H-1,2,4-triazol-3-amine contributes to understanding the chemical properties and potential applications of these compounds in various areas, including coordination chemistry and sensor technology (McCarrick et al., 1999).

Future Directions

The future directions for “5-Propyl-4H-1,2,4-triazol-3-amine” could involve further exploration of its synthesis methods, potential applications in pharmaceuticals due to the wide spectrum of pharmacological activities of 1,2,4-triazoles , and a detailed investigation of its physical and chemical properties.

properties

IUPAC Name

5-propyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPOFDRZTYMDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352433
Record name 5-Propyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propyl-1H-1,2,4-triazol-5-amine

CAS RN

60016-62-8
Record name 5-Propyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Rohand, VN Mkpenie, M El Haddad… - Journal of Heterocyclic …, 2019 - Wiley Online Library
A novel one‐pot synthesis of 3‐amino‐1,2,4‐triazole developed via iron (III) catalyzed route is reported. The new method is more efficient, simple, and convenient and presents a …
Number of citations: 7 onlinelibrary.wiley.com
TM Wang, BM Brown, L Deng, BD Sellers… - …, 2017 - Elsevier
Ionotropic glutamate receptors (iGluRs) mediate fast excitatory neurotransmission and are key nervous system drug targets. While diverse pharmacological tools have yielded insight …
Number of citations: 30 www.sciencedirect.com

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